4-fluoro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C16H17FN2O4S2 and a molecular weight of 384.45 . This compound is notable for its unique structure, which includes a fluorine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-FLUORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-FLUORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions and electronic effects .
Comparison with Similar Compounds
Similar compounds to 4-FLUORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE include:
4-FLUOROBENZENESULFONAMIDE: Lacks the tetrahydroquinoline moiety, making it less complex and potentially less effective in certain applications.
N-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE: Does not contain the fluorine atom, which may reduce its binding affinity and specificity.
BENZENE-1-SULFONAMIDE: A simpler structure without the fluorine and methanesulfonyl groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C16H17FN2O4S2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17FN2O4S2/c1-24(20,21)19-10-2-3-12-4-7-14(11-16(12)19)18-25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3 |
InChI Key |
JBGCHVYJTMJKHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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